molecular formula C10H10Cl3NO4S B12777988 N-(1-Acetoxy-2,2,2-trichloroethyl)benzenesulfonamide CAS No. 83191-20-2

N-(1-Acetoxy-2,2,2-trichloroethyl)benzenesulfonamide

Cat. No.: B12777988
CAS No.: 83191-20-2
M. Wt: 346.6 g/mol
InChI Key: OKDBWAPSCJVJCT-UHFFFAOYSA-N
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Description

N-(1-Acetoxy-2,2,2-trichloroethyl)benzenesulfonamide is a chemical compound with the molecular formula C10H10Cl3NO4S It is characterized by the presence of an acetoxy group, a trichloroethyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Acetoxy-2,2,2-trichloroethyl)benzenesulfonamide typically involves the reaction of benzenesulfonamide with 1-acetoxy-2,2,2-trichloroethane. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The compound is then purified through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-Acetoxy-2,2,2-trichloroethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the acetoxy or trichloroethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzenesulfonamide derivatives.

Scientific Research Applications

N-(1-Acetoxy-2,2,2-trichloroethyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-Acetoxy-2,2,2-trichloroethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Hydroxy-2,2,2-trichloroethyl)benzenesulfonamide
  • N-(1-Methoxy-2,2,2-trichloroethyl)benzenesulfonamide
  • N-(1-Isobutoxy-2,2,2-trichloroethyl)benzenesulfonamide

Uniqueness

N-(1-Acetoxy-2,2,2-trichloroethyl)benzenesulfonamide is unique due to the presence of the acetoxy group, which imparts distinct chemical reactivity and biological activity. This compound’s specific combination of functional groups makes it a valuable tool in various research applications, distinguishing it from other similar compounds.

Properties

CAS No.

83191-20-2

Molecular Formula

C10H10Cl3NO4S

Molecular Weight

346.6 g/mol

IUPAC Name

[1-(benzenesulfonamido)-2,2,2-trichloroethyl] acetate

InChI

InChI=1S/C10H10Cl3NO4S/c1-7(15)18-9(10(11,12)13)14-19(16,17)8-5-3-2-4-6-8/h2-6,9,14H,1H3

InChI Key

OKDBWAPSCJVJCT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C(Cl)(Cl)Cl)NS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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